Product packaging for Methyl 14-(furan-2-YL)tetradecanoate(Cat. No.:CAS No. 64137-28-6)

Methyl 14-(furan-2-YL)tetradecanoate

Cat. No.: B14486304
CAS No.: 64137-28-6
M. Wt: 308.5 g/mol
InChI Key: RBCMJVCFUWJSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 14-(furan-2-YL)tetradecanoate is a high-purity chemical reagent designed for research and development applications. This compound is characterized as a fatty acid methyl ester derivative that incorporates a furan ring, a structure known to be investigated for the synthesis of novel non-ionic surfactants from bio-based feedstocks like 5-hydroxymethyl-2-furfural (HMF) . As a fatty acid ester, it shares a foundational structure with compounds like methyl tetradecanoate (methyl myristate), which is a well-characterized ester with a C14 carbon chain . The integration of the furan moiety into the alkyl chain is a key synthetic modification, potentially altering the compound's amphiphilic properties and making it a candidate for research into green surfactants, emulsifiers, or specialty solvents . Researchers may explore its mechanism of action in various systems, which could involve the self-assembly of its hydrophobic alkyl chain and polar ester headgroup, with the furan ring potentially contributing to rigidity or enabling further chemical functionalization. This makes it a valuable compound for studies in materials science, organic synthesis, and the development of bio-derived chemicals. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O3 B14486304 Methyl 14-(furan-2-YL)tetradecanoate CAS No. 64137-28-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64137-28-6

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 14-(furan-2-yl)tetradecanoate

InChI

InChI=1S/C19H32O3/c1-21-19(20)16-12-10-8-6-4-2-3-5-7-9-11-14-18-15-13-17-22-18/h13,15,17H,2-12,14,16H2,1H3

InChI Key

RBCMJVCFUWJSHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC1=CC=CO1

Origin of Product

United States

Contextualization of Furan Fatty Acids Fufas As a Unique Lipid Class

Furan (B31954) fatty acids are a group of lipids defined by a furan, a five-membered aromatic heterocyclic ring containing one oxygen atom, incorporated into a fatty acyl chain. wikipedia.orguni-hohenheim.de While considered minor constituents of total lipids, their presence is widespread in nature. uni-hohenheim.de FuFAs are produced by various algae, plants, and microorganisms. researchgate.netnih.gov Through the food chain, they accumulate in other organisms, and are notably found in fish, crustaceans, butter, and even human blood and tissues. wikipedia.org

What sets FuFAs apart as a unique lipid class is their potent biological activity, primarily their role as excellent radical scavengers and antioxidants. wikipedia.orguni-hohenheim.de The furan moiety is highly reactive towards free radicals, such as hydroxyl radicals, and can effectively neutralize them, thereby protecting other molecules like polyunsaturated fatty acids (PUFAs) from oxidative damage. wikipedia.orguni-hohenheim.de This inherent antioxidant capability is a key reason for the growing scientific interest in their function in biological systems and their potential health benefits. gerli.comnih.gov

Structural Characteristics of Methyl 14 Furan 2 Yl Tetradecanoate Within the Fufa Family

The compound Methyl 14-(furan-2-YL)tetradecanoate possesses a distinct structure that can be understood by deconstructing its chemical name:

Methyl: Indicates the presence of a methyl ester group (-COOCH₃) at one end of the molecule.

tetradecanoate: Refers to a 14-carbon saturated acyl chain, derived from tetradecanoic acid (more commonly known as myristic acid). nih.govlarodan.com

14-(furan-2-YL): Specifies that a furan (B31954) ring is attached at its second position (C2) to the 14th carbon atom of the acyl chain, which is the terminal carbon farthest from the ester group.

This structure is notably different from the most commonly studied, naturally occurring furan fatty acids. In nature, the furan ring is typically embedded within the fatty acid chain, not at its terminus. uni-hohenheim.denih.gov Furthermore, natural FuFAs are often substituted on the furan ring itself with methyl groups and have alkyl chains of varying lengths attached to both alpha-positions of the furan ring. wikipedia.orguni-hohenheim.de For instance, a well-studied FuFA is 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid, where the furan ring is centrally located within a 19-carbon backbone. pnas.org

The table below contrasts the structural features of this compound with the general characteristics of common naturally occurring FuFAs.

FeatureThis compoundCommon Naturally Occurring FuFAs
Furan Ring Position Terminal (at C14 of the fatty acid chain)Internal (embedded within the fatty acid chain)
Functional Group Methyl EsterCarboxylic Acid
Furan Ring Substituents Unsubstituted (as per the name)Typically substituted with one or two methyl groups
Attached Chains One C13 alkyl chain connecting to the ester groupA carboxyalkyl chain and another alkyl chain (e.g., propyl or pentyl) attached to the furan ring

This interactive table summarizes the key structural differences.

Research Trajectories and Academic Significance of Furan Fatty Acid Esters

Distribution Across Biological Kingdoms: Algae, Plants, Microorganisms, and Marine Organisms

Furan fatty acids are ubiquitous, having been identified in a diverse array of organisms across different biological kingdoms. wikipedia.org Their presence is noted in algae, plants, microorganisms, and various marine and terrestrial animals. nih.govnih.govosti.gov While some organisms can synthesize these fatty acids de novo, many animals acquire them through their diet. wikipedia.orgnih.gov

Furan Fatty Acid Presence in Aquatic Ecosystems (e.g., Fish)

Aquatic environments, particularly marine ecosystems, are rich sources of furan fatty acids. They are found in high concentrations in the liver fat of many fish species, as well as in crustaceans and soft corals. wikipedia.orggerli.com The occurrence of FuFAs in fish is often linked to their diet, which includes algae and smaller marine organisms that produce these compounds. nih.gov Research has identified numerous furan fatty acids in various organs of freshwater and marine fish, including the liver, testes, muscle, and brain. gerli.comunibz.it The concentration of these fatty acids in fish can be influenced by factors such as diet and physiological state; for instance, levels have been observed to be particularly high in the liver of fish after periods of fasting. wikipedia.org Furthermore, marine bacteria isolated from the intestines of fish have been shown to produce furan fatty acids, suggesting another potential source for their accumulation in marine life. nih.gov

Terrestrial Plant and Microorganism Sources of Furan Fatty Acids

Furan fatty acids are not limited to aquatic life; they are also common constituents of terrestrial plants. nih.gov They have been detected in a variety of plants, including grasses, dandelion, clover, and birch leaves. nih.gov In the plant kingdom, FuFAs are often found bound to phospholipids (B1166683), where they are thought to play a role in protecting against oxidative stress. gerli.comresearchgate.net Edible plants and their products, such as vegetable oils and soybeans, also contain these compounds, making them a component of the human diet. nih.govresearchgate.net

Microorganisms, including certain bacteria, are also capable of synthesizing furan fatty acids. nih.govnih.gov For example, the photosynthetic bacterium Rhodobacter sphaeroides and other marine bacteria have been identified as producers of these compounds. nih.govnih.gov The microbial production of FuFAs contributes to their presence in various environments and food chains. nih.govnih.gov

Endogenous Occurrence and Incorporation in Mammalian Systems

In mammals, including humans, furan fatty acids are primarily obtained through dietary intake. wikipedia.orgnih.gov They are absorbed from food sources like fish, vegetables, and fruits and are subsequently incorporated into various tissues and lipids, such as phospholipids and cholesterol esters. nih.govnih.gov Furan fatty acids have been detected in human blood, with total concentrations estimated to be around 50 ng/mL. wikipedia.org Once ingested, these fatty acids are metabolized and their breakdown products, known as urofuran acids, are excreted in the urine. wikipedia.orgnih.gov While the human body largely relies on diet for its furan fatty acid content, particularly those with a pentyl side chain, there is some evidence to suggest that a portion of propyl-substituted FuFAs might be produced endogenously. nih.gov

Elucidation of Furan Fatty Acid Biosynthesis

The biosynthesis of furan fatty acids is a complex process that has been the subject of ongoing research. Different pathways have been proposed in various organisms, highlighting the diverse strategies that have evolved for the production of these unique lipids.

Precursor Compounds and Biogenetic Pathways (e.g., from Linoleic Acid)

In many plants and algae, polyunsaturated fatty acids (PUFAs) serve as the precursors for furan fatty acid biosynthesis. wikipedia.org Linoleic acid is a key precursor for the most abundant furan fatty acid, known as F6. nih.gov The proposed pathway in these organisms often involves the oxidation of the precursor fatty acid by a lipoxygenase enzyme. nih.gov

In contrast, a distinct biosynthetic pathway has been identified in bacteria like Rhodobacter sphaeroides. nih.govnih.gov This pathway begins with the modification of pre-existing fatty acyl chains within phospholipids. nih.gov Specifically, an 18-carbon monounsaturated fatty acid, such as cis-vaccenic acid, is utilized as the starting material. nih.govnih.govosti.gov

The following table summarizes the key precursor compounds in different organisms:

Organism GroupPrecursor Compound(s)
Plants & AlgaePolyunsaturated Fatty Acids (e.g., Linoleic Acid)
BacteriaMonounsaturated Fatty Acids (e.g., cis-Vaccenic Acid)

Enzymatic Mechanisms in Furan Ring Formation

The enzymatic steps involved in the formation of the characteristic furan ring have been a particular focus of scientific investigation. In bacteria, the biosynthesis involves a series of enzymatic modifications of the fatty acid chain. nih.gov

The process in Rhodobacter sphaeroides begins with the methylation of a cis-unsaturated fatty acyl chain, a reaction catalyzed by an S-adenosylmethionine (SAM)-dependent methylase called UfaM. nih.govpnas.org This step produces a methylated trans-unsaturated fatty acid intermediate. pnas.orgnih.gov Following methylation, a desaturase enzyme, UfaD, introduces another double bond, creating a methylated diunsaturated fatty acid. nih.gov

The crucial step of furan ring formation is catalyzed by an enzyme named UfaO. nih.govosti.gov This enzyme utilizes molecular oxygen (O2) to incorporate an oxygen atom into the fatty acid chain, leading to the cyclization and formation of the furan ring. nih.govosti.gov This oxygen-dependent conversion is a key feature of the bacterial pathway. osti.govpnas.org Further modifications, such as additional methylations, can occur. For instance, the enzyme FufM, another SAM-dependent methylase, can add a second methyl group to a monomethylated furan fatty acid to produce a dimethylated version. nih.gov

The proposed biosynthetic pathway in bacteria can be summarized as follows:

StepEnzymeSubstrateProduct
1. MethylationUfaMcis-Unsaturated Fatty AcidMethylated trans-Unsaturated Fatty Acid
2. DesaturationUfaDMethylated trans-Unsaturated Fatty AcidMethylated Diunsaturated Fatty Acid
3. Furan Ring FormationUfaOMethylated Diunsaturated Fatty AcidMonomethylated Furan Fatty Acid
4. (Optional) MethylationFufMMonomethylated Furan Fatty AcidDimethylated Furan Fatty Acid

This detailed understanding of the biosynthetic machinery in bacteria provides a foundation for further exploration of furan fatty acid synthesis in other organisms and opens avenues for potential biotechnological applications. nih.govosti.gov

Stereochemical Aspects of Natural Furan Fatty Acid Production

The stereochemistry of furan fatty acid biosynthesis is a critical aspect that dictates the final three-dimensional structure of the molecule, which in turn influences its biological activity. The stereochemical control of these pathways is exerted by the enzymes involved.

In the algal pathway , the lipoxygenase enzymes are known to exhibit high stereospecificity. These enzymes catalyze the addition of oxygen to a specific carbon atom of the polyunsaturated fatty acid substrate from a particular face of the molecule, leading to the formation of a chiral hydroperoxide intermediate. This initial stereocontrol is crucial in determining the stereochemistry of the final furan fatty acid product.

For the bacterial pathway , the stereochemical details of the key enzymes are less well-understood. The S-adenosylmethionine (SAM)-dependent methylases, which catalyze the initial methylation step, are a diverse group of enzymes, and their stereochemical outcomes can vary. nih.gov Similarly, the stereospecificity of the desaturases and the subsequent oxygen insertion step that forms the furan ring have not been fully elucidated in the context of furan fatty acid biosynthesis. The precise enzymatic control over the formation of specific stereoisomers of methylated FuFAs in bacteria remains an area for further investigation.

Ecological and Evolutionary Implications of Furan Fatty Acid Presence

The widespread occurrence of furan fatty acids across different taxa suggests that they confer certain ecological and evolutionary advantages. The primary proposed function of these molecules is as potent antioxidants. researchgate.net

The furan ring structure is particularly effective at scavenging free radicals, thereby protecting cellular components, especially polyunsaturated fatty acids (PUFAs) within cell membranes, from oxidative damage. researchgate.net This protective role is significant in organisms exposed to high levels of oxidative stress, such as algae in high-light environments where the risk of photo-oxidative damage is elevated. The presence of FuFAs in these organisms likely represents an evolutionary adaptation to mitigate the harmful effects of reactive oxygen species (ROS).

Strategies for Furan Ring Construction and Functionalization

The formation of the furan moiety is a critical step in the synthesis of these fatty acid esters. Various catalytic and thermally induced methods have been developed to achieve this transformation efficiently.

Cyclization Reactions of Alkyne-1,2-Diols: Iodine and Silver-Catalyzed Approaches

Novel approaches to constructing polysubstituted furans involve the "Baldwin-favored" 5-endo-dig cyclizations of 3-alkyne-1,2-diol precursors. umich.eduresearchgate.net One method utilizes excess iodine in the presence of a mild base, leading to the formation of iodofurans in yields of 70-85%. umich.eduresearchgate.net A more environmentally friendly alternative employs catalytic amounts of silver nitrate (B79036) on silica (B1680970) gel. This heterogeneous catalyst facilitates the isomerization and dehydration of the alkyne-diols to produce trisubstituted furans in nearly quantitative yields. umich.eduresearchgate.net The silver(I)-catalyzed reaction of alk-1-ynyl oxiranes in the presence of p-toluenesulfonic acid and methanol (B129727) also provides a pathway to functionalized furans. organic-chemistry.org

A silver(I)-catalyzed tandem cyclization/cross-coupling reaction of enynones with iodonium (B1229267) ylides has also been developed for the synthesis of 2-alkenylfurans. rsc.orgresearchgate.net This method involves the formation of a furyl silver carbene intermediate through an intramolecular 5-exo-dig cyclization. researchgate.net

Palladium-Catalyzed and Acid-Mediated Isomerization Sequences

Palladium-catalyzed methods offer an efficient route to a wide range of furan derivatives. A convergent approach using a palladium-catalyzed, acid-mediated isomerization sequence can construct tetrasubstituted furans suitable for furan fatty acid synthesis in high yields. researchgate.net This method allows for the installation of essential carbon side chains at various positions on the furan ring. researchgate.net Palladium catalysis is also effective in producing 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Furthermore, palladium-catalyzed cyclization of acetylenic ketones is another synthetic route to substituted furans. acs.org In some cases, a palladium(0)-catalyzed elimination of an allylic acetate (B1210297) can initiate an intramolecular Diels-Alder cycloaddition with a tethered furan. rsc.org

Acid catalysis plays a significant role in furan synthesis. The Paal-Knorr synthesis, which is the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing furans. organic-chemistry.org Acid-catalyzed dehydration of sugars is another important pathway to furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural. mdpi.com

Thermally Induced Cyclization of Dihydroxy Fatty Acid Precursors

Thermal treatment is another method for generating furans from fatty acid precursors. Specifically, furan can be formed from polyunsaturated fatty acids like linoleic and linolenic acid through thermal processing at 120°C. nih.gov The storage of unsaturated fatty acid emulsions at 25°C can also lead to furan formation. nih.gov

Approaches from Halogenated Furan Precursors (e.g., 4,5-Dibromofuran-2-carboxaldehyde)

A conceptually different approach to furan fatty acids starts with halogenated furan precursors such as 4,5-dibromofuran-2-carboxaldehyde. umich.eduresearchgate.net This method utilizes the differential reactivity of the bromine atoms. The more reactive α-bromide is targeted first to attach the methoxycarbonyldecyl chain via a regiospecific Sonogashira coupling. umich.eduresearchgate.net Subsequent steps involve Wittig homologation to establish the pentyl chain and a second palladium(0)-catalyzed coupling to introduce a methyl group. umich.eduresearchgate.net

Stereoselective and Regioselective Synthesis of the Alkyl Chain

The construction of the long alkyl chain with specific stereochemistry and regiochemistry is another crucial aspect of synthesizing furan fatty acid esters.

Carbon-Carbon Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds in the synthesis of furan fatty acids. umich.eduresearchgate.net As mentioned previously, this palladium-catalyzed cross-coupling reaction is used to attach the long alkyl chain to a halogenated furan precursor, such as 4,5-dibromofuran-2-carboxaldehyde, with high regioselectivity. umich.eduresearchgate.net This reaction is a key step in building the complete carbon skeleton of the target molecule.

Below is a table summarizing the key synthetic strategies:

MethodologyPrecursor/ReagentCatalyst/ConditionsProductYield
Iodine-Catalyzed Cyclization3-Alkyne-1,2-diolsIodine, mild baseIodofurans70-85% umich.eduresearchgate.net
Silver-Catalyzed Cyclization3-Alkyne-1,2-diolsSilver nitrate on silica gelTrisubstituted furansQuantitative umich.eduresearchgate.net
Palladium-Catalyzed IsomerizationVarious precursorsPalladium catalyst, acidTetrasubstituted furansHigh researchgate.net
Thermally Induced CyclizationPolyunsaturated fatty acids120°CFuranN/A
Sonogashira Coupling4,5-Dibromofuran-2-carboxaldehydePalladium(0) catalystAlkyl-substituted furanN/A

Wittig Homologation and Related Olefination Reactions

The Wittig reaction and its variants are fundamental tools for the carbon chain extension (homologation) required in the synthesis of long-chain fatty acids. mcmaster.ca This olefination reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide to form an alkene, providing a reliable method for constructing the carbon backbone of molecules like Methyl 14-(furan-2-YL)tetradecanoate. harvard.eduorganic-chemistry.org

In a typical synthetic sequence, a furan-containing aldehyde can be reacted with a long-chain phosphonium (B103445) ylide to install the majority of the carboxylic acid tail. Alternatively, a long-chain aldehyde can be coupled with a furan-containing ylide. The choice of strategy depends on the availability of starting materials. The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification of the Wittig reaction using phosphonate (B1237965) esters, is often preferred as it typically favors the formation of (E)-alkenes and the phosphate (B84403) byproducts are more easily removed than the triphenylphosphine (B44618) oxide from the standard Wittig reaction. Subsequent reduction of the newly formed double bond yields the saturated alkyl chain characteristic of the target molecule. Intramolecular Wittig-type reactions have also been developed to construct the highly substituted furan ring itself from acyclic precursors. organic-chemistry.org

Table 1: Comparison of Olefination Reactions in Synthesis

Feature Standard Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide Phosphonate carbanion
Byproduct Triphenylphosphine oxide Water-soluble phosphate ester
Stereoselectivity (Z)-alkene for non-stabilized ylides; (E)-alkene for stabilized ylides Generally favors (E)-alkenes

| Reactivity | Ylides are generally more reactive | Carbanions are generally less basic, tolerating more functional groups |

Introduction of Methyl Substituents onto the Furan Ring

Many naturally occurring furan fatty acids feature one or two methyl groups on the furan ring, which are believed to enhance their stability and antioxidant activity. researchgate.netnih.gov The introduction of these substituents is a critical step in the total synthesis of these natural products.

Several strategies exist for the methylation of furan rings. One approach involves the conversion of an iodo-furan intermediate into the corresponding methyl derivative. This can be achieved in a single operation via an iodine-methyl exchange reaction, for instance, by direct treatment with methyllithium. cardiff.ac.ukresearchgate.net Another novel method involves the introduction of a methyl group via a malonic acid function, providing a pathway to C18 furanoid fatty esters with specific methylation patterns. google.com

For tetrasubstituted furan fatty acids, a convergent strategy can be employed where the essential side chains and a methyl group are installed around a furan core. This approach often uses an electron-withdrawing group at one of the β-positions to control the reactivity of the electron-rich furan, which is later converted into the required methyl group in subsequent steps. lboro.ac.uk

Esterification Techniques for Fatty Acid Methyl Esters

The final step in the synthesis of the target compound is the conversion of the furan fatty acid's carboxylic acid group into a methyl ester. This transformation is crucial for analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and for applications where the ester form is required. proquest.com

Methanolysis and Transesterification Protocols

Methanolysis is a direct reaction of a lipid with methanol, typically under catalytic conditions, to produce fatty acid methyl esters (FAMEs). When starting from complex lipids like triglycerides or phospholipids, this process is more specifically termed transesterification. wikipedia.org Transesterification involves exchanging the glycerol (B35011) group of a triglyceride with the methyl group from methanol. mdpi.com

For laboratory-scale preparation of FAMEs from furan fatty acids present in biological samples, a convenient method involves selective methanolysis. A solution of potassium hydroxide (B78521) in aqueous methanol can catalyze the rapid methanolysis of polar glycerolipids, while leaving non-polar lipids like triacylglycerols largely unreacted. nih.gov This allows for the preparation of FAMEs from polar lipid fractions in crude samples without extensive prior purification. nih.gov The process is often completed within minutes at room temperature. nih.gov

Catalytic Systems for Ester Formation (e.g., Lewis Acid Catalysis)

Both esterification (from a free fatty acid) and transesterification (from an existing ester) are typically catalyzed reactions. Catalysts can be acidic, basic, or enzymatic. wikipedia.orgthebrpi.org

Base Catalysis: Homogeneous base catalysts like sodium or potassium hydroxide are highly efficient for transesterification, offering high reaction rates under mild conditions. mdpi.com However, they are sensitive to the presence of free fatty acids (FFAs) and water, which can lead to soap formation and reduce catalyst efficiency.

Acid Catalysis: Brønsted acids (e.g., sulfuric acid) and Lewis acids can catalyze both esterification and transesterification. mdpi.compreprints.org Lewis acids, which function as electron acceptors, are particularly noteworthy. rsc.orgresearchgate.net Catalysts like zinc, lead, or cadmium acetates have been shown to be effective for both reactions, especially when dealing with feedstocks that have a high FFA content. preprints.orgresearchgate.net The Lewis acid mechanism involves coordination of the catalyst to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by methanol. rsc.org

Table 2: Overview of Catalysts for FAME Production

Catalyst Type Examples Advantages Disadvantages
Homogeneous Base NaOH, KOH High reaction rates, mild conditions Sensitive to free fatty acids and water, catalyst removal can be difficult
Homogeneous Acid H₂SO₄, HCl Tolerant to free fatty acids, catalyzes both esterification and transesterification Slower reaction rates than base catalysts, corrosive
Lewis Acid Zn(OAc)₂, Pb(OAc)₂ Catalyzes both reactions, less corrosive than Brønsted acids Can be slower than base catalysts, potential for metal leaching
Heterogeneous Solid acids/bases Easy separation and reusability Can have mass transfer limitations, potentially lower activity

| Enzymatic (Lipases) | Candida antarctica lipase (B570770) | High specificity, mild conditions | Higher cost, slower reaction rates |

Biotransformation and Microbial Production Approaches in Synthesis

Beyond traditional chemical synthesis, nature has its own elegant pathways for producing furan fatty acids. Harnessing these biological systems offers a promising alternative for their production. glbrc.org

The biosynthetic pathway for methylated furan fatty acids has been deciphered in certain bacteria, such as Rhodobacter sphaeroides and Rhodopseudomonas palustris. nih.govnih.gov This pathway begins with a common fatty acid, such as cis-vaccenic acid, which is already part of the bacterial cell's phospholipids. researchgate.netnih.gov A series of enzymatic modifications then occurs:

Methylation: An S-adenosyl methionine (SAM)-dependent fatty acyl methylase (UfaM) adds a methyl group to the unsaturated fatty acid chain. nih.govnih.gov

Desaturation: A newly identified fatty acid desaturase (UfaD) creates a conjugated diene system. nih.govosti.gov

Furan Ring Formation: A protein (UfaO) incorporates an oxygen atom from molecular oxygen (O₂) into the fatty acid chain, catalyzing the cyclization to form the furan ring. nih.govosti.gov

Further Methylation: In some bacteria, a second methylase (FufM) can add another methyl group to the furan ring, converting a monomethylated FuFA into a dimethylated one. nih.gov

This discovery of the complete biosynthetic pathway and the enzymes involved opens the door for metabolic engineering. nih.govglbrc.org By expressing these genes in suitable microbial hosts, it may be possible to develop sustainable and scalable methods for the production of specific furan fatty acids for industrial use. nih.gov

Investigation of Biological Activities and Mechanistic Pathways of Furan Fatty Acids and Esters in Preclinical Models

Antioxidant and Free Radical Scavenging Capabilities

Furan (B31954) fatty acids, including methyl esters like Methyl 14-(furan-2-YL)tetradecanoate, are recognized for their potent antioxidant properties. nih.govuthscsa.edu These compounds are effective scavengers of damaging free radicals, contributing to cellular protection against oxidative stress. nih.gov

Mechanisms of Interaction with Peroxyl and Hydroxyl Radicals

The antioxidant activity of furan fatty acids is largely attributed to the furan ring's ability to interact with and neutralize highly reactive oxygen species such as peroxyl and hydroxyl radicals. nih.gov The mechanism is believed to involve the electron-rich furan ring, which can readily donate an electron to a radical, thereby stabilizing it. nih.gov Specifically, furan fatty acids have been shown to be potent scavengers of hydroxyl radicals. nih.gov The interaction with peroxyl radicals is also a key feature of their antioxidant capacity, where they can effectively trap these radicals and inhibit lipid peroxidation cascades. uthscsa.edupnas.org One tetraalkyl furan ring is capable of efficiently trapping two radicals. pnas.org This radical-scavenging ability is a crucial aspect of their protective effects in biological systems. nih.gov

Role in Protecting Polyunsaturated Fatty Acids (PUFAs) from Oxidation

A significant role of furan fatty acids is the protection of polyunsaturated fatty acids (PUFAs) from oxidative damage. nih.gov PUFAs are highly susceptible to oxidation due to their multiple double bonds, leading to the formation of lipid peroxides and subsequent cellular damage. Furan fatty acids, by scavenging peroxyl radicals, can interrupt the chain reaction of lipid peroxidation, thus preserving the integrity of PUFAs within cellular membranes. uthscsa.edu This protective mechanism is considered a key contributor to the health benefits associated with diets rich in sources of furan fatty acids. uthscsa.edu

Structure-Activity Relationships in Antioxidant Function (e.g., Methyl Substitution Effects)

The antioxidant efficacy of furan fatty acids is influenced by their chemical structure, particularly the substitution pattern on the furan ring. Research suggests that methyl substitutions play a significant role in modulating their antioxidant activity. For instance, in studies comparing monomethyl and dimethyl furan fatty acids, the dimethylated variants were observed to degrade faster upon oxidation, indicating a higher reactivity towards radicals. However, the addition of a monomethyl furan fatty acid was shown to inhibit the degradation of PUFAs and slow the degradation of other furan fatty acids and tocopherols, highlighting its antioxidant protective effect. This suggests that the number and position of methyl groups on the furan ring can fine-tune the antioxidant and radical-scavenging capabilities of these molecules.

Table 1: Antioxidant Activity of Furan Fatty Acid Derivatives

Compound ClassAntioxidant MechanismKey Findings
Furan Fatty Acids (general)Peroxyl and Hydroxyl Radical ScavengingPotent scavengers, with the furan ring donating an electron to neutralize radicals. nih.gov
Furan Fatty Acids (general)PUFA ProtectionInhibit lipid peroxidation, thereby protecting polyunsaturated fatty acids from oxidative damage. uthscsa.edu
Monomethyl Furan Fatty AcidsRadical ScavengingAddition of monomethyl furan fatty acids can inhibit the degradation of PUFAs and other antioxidants.
Dimethyl Furan Fatty AcidsRadical ScavengingDegrade faster than monomethyl counterparts, suggesting higher reactivity with radicals.

Anti-inflammatory Modulatory Effects

Beyond their antioxidant properties, furan fatty acids and their esters have demonstrated significant anti-inflammatory effects in various preclinical models. These activities are thought to be closely linked to their ability to counteract oxidative stress, a key driver of inflammation. nih.govnih.gov

Influence on Adipokine Expression in Adipocytes (e.g., Adiponectin)

In the context of metabolic inflammation, furan fatty acids have been shown to modulate the expression of adipokines, which are signaling molecules produced by adipose tissue. Specifically, in vitro studies using 3T3-L1 adipocytes have indicated that furan fatty acids can increase the expression of adiponectin. Adiponectin is a crucial adipokine known for its anti-inflammatory and insulin-sensitizing properties. By upregulating adiponectin, furan fatty acids may contribute to a more favorable metabolic and inflammatory profile.

Modulation of Inflammatory Responses in Animal Models (e.g., Arthritis)

The anti-inflammatory potential of furan fatty acid esters has been compellingly demonstrated in animal models of inflammatory diseases. In a rat model of adjuvant-induced arthritis, a furan fatty acid ethyl ester exhibited more potent anti-inflammatory activity than eicosapentaenoic acid (EPA), a well-known anti-inflammatory omega-3 fatty acid. researchgate.net The administration of the furan fatty acid ester led to a significant, dose-dependent suppression of paw swelling, a key marker of inflammation in this model. pnas.org At a dose of 10 mg/kg, the furan fatty acid ethyl ester showed a 74% suppression of paw swelling, highlighting its potent anti-inflammatory effects in vivo. pnas.org

Table 2: Anti-inflammatory Effects of Furan Fatty Acid Esters in a Rat Arthritis Model

TreatmentDosageEffect on Paw Swelling
Furan Fatty Acid Ethyl Ester10 mg/kg74% suppression pnas.org
Eicosapentaenoic Acid (EPA) Ethyl Ester10 mg/kgNot specified as significantly inhibitory at this dose pnas.org

Induction of Cellular Processes (e.g., NETosis in Neutrophils)

Neutrophil Extracellular Trap (NET) formation, or NETosis, is a distinct form of cell death where neutrophils release a web-like structure of chromatin, histones, and granular proteins to trap and neutralize pathogens. Research has shown that specific furan fatty acids can act as potent inducers of this process.

A particular furanoid fatty acid, identified as F6, has been observed to uniquely induce NETosis in human neutrophils, displaying more rapid and potent effects compared to common C16 and C18 fatty acids like palmitic acid and oleic acid. This induction of NETosis by F6 is a multifaceted process involving several key cellular pathways. The mechanism is dependent on the activation of NADPH oxidase (NOX) and involves mitochondrial reactive oxygen species (ROS). Furthermore, the signaling cascade requires protein kinase B (AKT) and is mediated by transcription, as the process is suppressed by the transcription inhibitor actinomycin (B1170597) D.

The comparative speed and efficacy of F6-induced NETosis suggest a specialized role for certain furan fatty acids in modulating the innate immune response. While common fatty acids can induce NETosis, they typically require higher concentrations and exhibit slower kinetics. The rapid response initiated by F6 points to a potentially significant function in acute inflammatory and infectious scenarios.

Table 1: Comparison of NETosis Induction by Furan Fatty Acid F6 and Other Fatty Acids

Feature Furanoid F-Acid F6 Palmitic Acid (PA) / Oleic Acid (OA)
Kinetics Rapid (within 30-60 minutes) Slow (2-5 hours)
Potency High Lower, requires higher concentrations
Primary Pathway NOX-dependent, involves mitochondrial ROS NOX-dependent
Key Signaling Molecules Protein Kinase B (AKT) Not specified as primary

| Transcription Dependence | Yes | Yes |

This table provides a summary of research findings on the differential effects of furan fatty acid F6 and common fatty acids on neutrophil NETosis.

Metabolic Regulation and Bioenergetic Modulation in Animal Models

Preclinical studies, primarily in mouse models of diet-induced obesity, have highlighted the significant impact of certain furan fatty acids on various aspects of metabolic health. The research has largely focused on a specific furan fatty acid, FuFA-F2, and a prominent metabolite, 3-carboxy-4-methyl-5-propyl-2-furanopropanoic acid (CMPF).

Impact on Muscle Anabolism and Lean Mass

Supplementation with FuFA-F2 has been shown to promote muscle anabolism and increase lean body mass in animal models. wikipedia.orgnih.gov In studies involving both standard and diet-induced obese mice, administration of FuFA-F2 resulted in a significant increase in muscle mass. wikipedia.orgnih.govnih.gov This anabolic effect is linked to the stimulation of protein synthesis pathways, including the phosphorylation of mTOR, a central regulator of cell growth and protein synthesis. nih.govpnas.org These findings suggest that certain FuFAs may act as mimetics of physical activity, fostering a positive nitrogen balance and enhancing skeletal muscle development. wikipedia.orgnih.gov

Improvement of Insulin (B600854) Sensitivity and Glucose Metabolism

The effects of furan fatty acids on glucose homeostasis are complex, with different compounds and metabolites showing varied activities. Supplementation with FuFA-F2 in diet-induced obese mice led to improved insulin sensitivity. wikipedia.org

Conversely, the furan fatty acid metabolite CMPF has been a subject of considerable investigation due to its association with metabolic diseases. Some studies have reported elevated plasma levels of CMPF in patients with gestational and type 2 diabetes, suggesting it could induce β-cell dysfunction by impairing mitochondrial function and causing oxidative stress. researchgate.netglbrc.org However, other preclinical research presents a contrasting view, where CMPF administration to mice on a high-fat diet was found to prevent diet-induced insulin resistance. nih.gov This protective effect is proposed to occur through the maintenance of hepatic lipid balance. nih.gov These divergent findings suggest that the role of CMPF in glucose metabolism may be context-dependent, and further research is needed to clarify its clinical relevance.

Attenuation of Hepatic Steatosis and Related Metabolic Dysfunctions

A consistent finding across multiple animal studies is the potent ability of certain furan fatty acids and their metabolites to counteract hepatic steatosis (fatty liver). wikipedia.orgnih.govuthscsa.eduresearchgate.net In obese mice, FuFA-F2 supplementation was sufficient to completely reverse established hepatic steatosis. uthscsa.edu Analysis of liver gene expression revealed that FuFA-F2 favorably modulated genes involved in the development of fatty liver, such as Pcsk9, Stard4, and Insig1. uthscsa.edu

Similarly, the metabolite CMPF has been shown to prevent and reverse high-fat diet-induced fatty liver in mice. nih.govresearchgate.net The proposed mechanism for this hepatoprotective effect involves the direct inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and the subsequent induction of Fibroblast Growth Factor 21 (FGF21), a hormone with broad effects on glucose and lipid metabolism. nih.govresearchgate.net This dual action reduces lipid synthesis while promoting fatty acid oxidation, thereby alleviating the lipid burden on the liver.

Table 2: Summary of Metabolic Effects of FuFA-F2 and CMPF in Animal Models

Compound Model Key Findings Reference(s)
FuFA-F2 Diet-Induced Obese Mice ↑ Lean Mass, ↑ Muscle Mass, ↓ Fat Mass, Restored Energy Expenditure, ↑ Insulin Sensitivity, Reversed Hepatic Steatosis wikipedia.orguthscsa.edu
CMPF High-Fat Diet Mice Prevented Insulin Resistance, Prevented/Reversed Hepatic Steatosis nih.govresearchgate.net

| CMPF | Mouse Models / In Vitro | Associated with β-cell dysfunction and impaired glucose tolerance | glbrc.org |

This table summarizes the principal findings from preclinical studies on the metabolic effects of specific furan fatty acids and their metabolites.

Other Emerging Biological Functions and Potential Mechanisms

Beyond their role in immunomodulation and metabolic regulation, furan fatty acids are recognized for other significant biological activities, primarily stemming from their unique chemical structure.

A major emerging function is their role as potent antioxidants. wikipedia.orguthscsa.edu The furan ring structure is highly reactive towards free radicals, allowing these fatty acids to act as effective radical scavengers. wikipedia.org They are particularly adept at trapping hydroxyl and peroxyl radicals, thereby inhibiting lipid peroxidation within cell membranes. wikipedia.orgresearchgate.net This antioxidant capacity is believed to be a primary function, protecting polyunsaturated fatty acids from oxidative damage. researchgate.netresearchgate.net The process involves the opening of the furan ring upon interaction with radicals, leading to the formation of stable dioxoenoic fatty acids. wikipedia.org

Closely linked to their antioxidant properties is their anti-inflammatory activity. nih.govnih.govuthscsa.edu By quenching radical species that initiate and propagate inflammatory cascades, furan fatty acids can mitigate inflammation. pnas.orgpnas.org In a rat model of adjuvant-induced arthritis, a semi-synthetic furan fatty acid ethyl ester demonstrated more potent anti-inflammatory effects than eicosapentaenoic acid (EPA), a well-known anti-inflammatory omega-3 fatty acid. nih.govpnas.org This suggests that furan fatty acids are a significant contributor to the anti-inflammatory effects observed in lipid extracts from sources like the green-lipped mussel. nih.gov These findings highlight a direct chemical mechanism through which furan fatty acids can protect tissues from oxidative stress and inflammation.

Inhibition of Platelet Aggregation

Furan fatty acids and their esters are emerging as potential modulators of platelet function. In vitro studies have demonstrated that FuFAs can inhibit platelet aggregation induced by arachidonic acid. researchgate.net This inhibitory effect is significant as platelet aggregation is a key process in thrombosis and cardiovascular diseases.

The esterification of carboxylic acids, including those with heterocyclic moieties, has been shown to influence their biological activity. For instance, studies on fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their methyl esters revealed that the methyl esters exhibited a stronger ability to suppress the activation of platelet receptors compared to the free carboxylic acids. accscience.com This suggests that the ester form, such as in this compound, may enhance anti-platelet activity. The proposed mechanism involves the inhibition of glycoprotein (B1211001) IIa/IIIb receptors on platelets, which are crucial for fibrinogen binding and subsequent aggregation. accscience.com

Further research into the anti-platelet aggregation mechanisms of other lipophilic compounds, such as quercetin (B1663063) fatty acid esters, has shown that they can significantly increase the intracellular levels of cyclic AMP (cAMP) and decrease free calcium concentration in platelets. researchgate.net An elevation in cAMP is known to inhibit platelet activation, suggesting a potential pathway by which furan fatty acid esters might exert their anti-aggregatory effects.

Table 1: Preclinical Studies on the Inhibition of Platelet Aggregation by Furan Fatty Acids and Related Compounds

Compound/Compound Class Model System Key Findings
Furan Fatty Acids (general) In vitro (platelets) Inhibition of arachidonic acid-induced platelet aggregation. researchgate.net
Methyl esters of fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids In vitro (platelets) Stronger suppression of glycoprotein IIa/IIIb receptor activation compared to free acids. accscience.com

Cytoprotective Properties and Modulatory Effects on Cell Cytotoxicity

The furan ring within furan fatty acids is a key determinant of their cytoprotective effects, primarily attributed to its potent radical scavenging activity. nih.gov These compounds have been shown to protect cells from oxidative stress-induced death. For example, a specific furan fatty acid, F6, demonstrated a strong protective effect against hydrogen peroxide-induced cell death in rat brain C6 astroglioma cells. nih.gov This protection was dependent on the presence of an intact furan ring and the free fatty acid form of the molecule. nih.gov The proposed mechanism involves the scavenging of radicals generated during lipid peroxidation within the cell membrane. nih.gov

Studies on other novel furan compounds have also highlighted their cytoprotective effects against insults induced by linoleic acid hydroperoxide, glutamate, and lipopolysaccharide. nih.gov The radical-scavenging activity of these furan compounds, with rate constants for scavenging peroxyl radicals estimated to be in the range of 2 x 104 to 3 x 104 M-1s-1, underscores their antioxidant potential. nih.gov

Furthermore, investigations into the cytotoxic effects of furan-containing compounds have revealed a nuanced profile. While some furan derivatives have been shown to induce cytotoxicity and apoptosis in certain cell lines, particularly at high concentrations, others exhibit protective effects. researchgate.netsygnaturediscovery.com For instance, furan-2-yl acetate (B1210297) (F2A) showed selective cytotoxicity towards tumor cells at lower concentrations while being less toxic to non-tumor cell lines. researchgate.net This suggests that the biological effect is highly dependent on the specific chemical structure and the cellular context.

Table 2: Cytoprotective Effects of Furan Fatty Acids and Derivatives in Preclinical Models

Compound/Compound Class Cell Line/Model Protective Effect Against
Furan Fatty Acid (F6) Rat brain C6 astroglioma cells Hydrogen peroxide-induced oxidative stress. nih.gov
Novel Furan Compounds PC12 cells, primary neurons Linoleic acid hydroperoxide, glutamate, and lipopolysaccharide-induced cell death. nih.gov

Putative Antitumor Activities

The furan nucleus is a structural feature in a variety of compounds that have demonstrated antitumor activity. researchgate.netijabbr.com Synthetic furan derivatives have been a focus of research for developing novel anticancer agents. Studies have shown that certain furan-based compounds exhibit significant antiproliferative effects against various human tumor cell lines, including cervical (HeLa), colorectal (SW620), and breast (MCF-7) cancer cells. nih.govmdpi.com

The mechanisms underlying the antitumor activity of furan derivatives are diverse. For some compounds, the proposed mechanism involves the promotion of PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation and survival. nih.gov Other furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the intrinsic mitochondrial pathway. mdpi.com This is often characterized by an increase in the levels of p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

The esterification of compounds with fatty acids has also been explored as a strategy to enhance their antitumor potential. While direct evidence for this compound is not available, the principle of using a lipophilic tail to potentially improve cellular uptake and efficacy is an area of active investigation in cancer research.

Table 3: Antitumor Activity of Furan Derivatives in Preclinical Studies

Compound/Compound Class Cancer Cell Line(s) IC50 Values/Key Findings
Novel Furan Derivatives HeLa, SW620 IC50 values ranging from 0.08 to 8.79 μM in HeLa cells. nih.gov
Furan-based Pyridine Carbohydrazide MCF-7 IC50 value of 4.06 μM; induced G2/M cell cycle arrest and apoptosis. mdpi.com
Furan-based N-phenyl Triazinone MCF-7 IC50 value of 2.96 μM; induced G2/M cell cycle arrest and apoptosis. mdpi.com

Exploration of Receptor Interactions and Intracellular Signaling Cascades

The biological activities of fatty acids and their derivatives are often mediated through their interaction with specific cellular receptors and the subsequent activation of intracellular signaling pathways. Free fatty acids are known to act as signaling molecules that can modulate gene expression and cellular metabolism. nih.gov

A key family of receptors involved in sensing fatty acids are the G protein-coupled receptors (GPCRs), specifically the free fatty acid receptors (FFARs). nih.gov These receptors, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids and play roles in various physiological processes, including insulin secretion and inflammatory responses. nih.gov Given the structural similarity of this compound to endogenous long-chain fatty acids, it is plausible that it could interact with these receptors. The lipophilic nature of the compound would facilitate its interaction with the transmembrane domains of these GPCRs. endocrinology-journals.org

Upon receptor activation, a cascade of intracellular signaling events is initiated. For fatty acid-activated GPCRs, this can involve the activation of various G proteins, leading to downstream effects. For example, GPR120 activation by ω-3 fatty acids has been shown to mediate potent anti-inflammatory effects. nih.gov The signaling pathways activated by fatty acids are complex and can include the modulation of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose metabolism. nih.gov

The intracellular signaling pathways for lipophilic compounds can also be independent of cell surface receptors. Due to their ability to cross cell membranes, they can directly interact with intracellular proteins and organelles. For instance, some lipophilic compounds can modulate the activity of enzymes or transcription factors within the cytoplasm or nucleus. youtube.com The specific intracellular signaling cascades triggered by this compound are yet to be elucidated but are likely to involve pathways that are responsive to changes in the cellular lipid environment.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Arachidonic acid
Quercetin fatty acid esters
Furan-2-yl acetate
Pyridine carbohydrazide
N-phenyl triazinone
Carbamothioyl-furan-2-carboxamide

Metabolic Fate and Biotransformation Pathways of Furan Fatty Acids

In Vivo Catabolism and Formation of Metabolites (e.g., Urofuran Acids)

The in vivo breakdown of furan (B31954) fatty acids is a multi-step process that occurs in mammals. wikipedia.org Following absorption, these fatty acids undergo catabolism that targets both the carboxylic acid chain and the terminal alkyl chain.

The initial and rapid phase of catabolism involves the beta-oxidation of the proximal carboxylic acid chain. nih.gov This process systematically shortens the fatty acid chain, proceeding until it is three carbon atoms away from the furan ring. nih.gov Concurrently, the terminal alkyl chain undergoes omega-oxidation, followed by alpha-oxidation. This sequence of reactions introduces a second carboxyl group, transforming the monofunctional fatty acid into a dicarboxylic acid. nih.gov The resulting metabolites, which retain the core furan structure, are known as urofuran acids. wikipedia.org

Studies in rats fed with a mixture of furan fatty acid methyl esters demonstrated the presence of these dicarboxylic urofuran acids in the urine. nih.gov It has been noted that methyl substituents on the furan ring appear to be more resistant to oxidation compared to the alkyl chains. nih.gov

Table 1: Predicted Metabolic Transformation of Methyl 14-(furan-2-yl)tetradecanoate

Parent CompoundMetabolic ProcessKey Enzymes (Postulated)Predicted Metabolite
This compoundEster HydrolysisCarboxylesterases14-(furan-2-yl)tetradecanoic acid
14-(furan-2-yl)tetradecanoic acidBeta-oxidation of the carboxylic acid chainAcyl-CoA synthetase, Acyl-CoA dehydrogenase, etc.3-(furan-2-yl)propanoic acid moiety
14-(furan-2-yl)tetradecanoic acidOmega-oxidation of the terminal furan moietyCytochrome P450 monooxygenasesDicarboxylic urofuran acid

Role of the Gut Microbiome in Furan Fatty Acid Transformation

The gut microbiome plays a significant role in the metabolism of various dietary lipids, influencing their absorption and subsequent effects on the host. nih.govnih.gov The composition of the gut microbiota can be altered by the types and amounts of dietary fats consumed. mdpi.com While the direct metabolism of furan fatty acids by specific gut bacteria is an area requiring more targeted research, the general capacity of the gut microbiota to transform fatty acids is well-documented.

Gut microbes can metabolize fatty acids into various products, including conjugated fatty acids, oxo-fatty acids, and hydroxy-fatty acids. wur.nl This metabolic activity is associated with the composition and activity of the gut microbiota. wur.nl Although no specific studies were identified that detail the transformation of this compound by the gut microbiome, it is plausible that gut bacteria could modify the fatty acid chain or the furan ring, potentially influencing its bioavailability and subsequent systemic metabolism. The production of short-chain fatty acids (SCFAs) by the gut microbiota from indigestible carbohydrates is a well-established process that impacts host metabolism. nih.gov However, the direct fermentation of furan fatty acids into SCFAs has not been described.

Excretion Pathways and Identification of Metabolite Signatures

The primary route of excretion for the metabolites of furan fatty acids is through the urine. nih.govwikipedia.org The biotransformation of these lipophilic compounds into more water-soluble dicarboxylic urofuran acids is a key step in facilitating their renal clearance. nih.gov

The identification of metabolite signatures in urine provides evidence of furan fatty acid consumption and metabolism. The characteristic metabolites are the urofuran acids, which are dicarboxylic acids that retain the furan moiety. nih.gov In humans, it is estimated that between 0.5 and 3 mg of urofuran acids are excreted daily, reflecting the dietary intake of furan fatty acids. wikipedia.org

The general structure of these urinary metabolites consists of a furan ring with a short carboxylic acid chain at one side (resulting from beta-oxidation) and another carboxylic acid chain at the other side (resulting from omega- and alpha-oxidation of the original alkyl chain). The specific chain lengths of these dicarboxylic acids can provide clues to the structure of the parent furan fatty acid.

Table 2: General Structure of Urofuran Acid Metabolites

ComponentDescription
Core StructureFuran ring
Side Chain 1Carboxylic acid chain (typically 3 carbons long after beta-oxidation)
Side Chain 2Carboxylic acid chain (variable length depending on the original alkyl chain)

Future Research Perspectives and Applications in Chemical Biology

Discovery of Novel Furan (B31954) Fatty Acid Esters and their Biological Functions

Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the fatty acyl chain. nih.govnih.gov While initially discovered in the seed oil of Exocarpus cupressiformis, they are now known to be present in a variety of organisms, including plants, algae, and microorganisms. wikipedia.org Animals, including humans, acquire FuFAs through their diet. wikipedia.org Methyl 14-(furan-2-YL)tetradecanoate is a methyl ester of a furan fatty acid.

Future research will likely focus on the systematic screening of diverse biological sources to identify novel furan fatty acid esters. This exploration could unveil structures with unique side-chain lengths, substitution patterns on the furan ring, and different esterifying groups, each potentially possessing distinct biological activities.

The known biological functions of FuFAs, such as their potent antioxidant and anti-inflammatory effects, provide a strong foundation for investigating the specific roles of newly discovered esters. nih.gov It is hypothesized that FuFAs act as effective radical scavengers, protecting cellular components from oxidative damage. wikipedia.org In fact, some researchers speculate that the health benefits often attributed to omega-3 fatty acids may, in part, be due to the presence of co-occurring furan fatty acids. wikipedia.org

Elucidation of Unexplored Biosynthetic and Catabolic Pathways

While significant strides have been made in understanding FuFA biosynthesis in certain bacteria and algae, the pathways remain largely unexplored in many other organisms. nih.govnih.gov In bacteria like Rhodobacter sphaeroides, the biosynthesis of a 19-carbon furan fatty acid involves the methylation of a pre-existing unsaturated fatty acid followed by the oxygen-dependent formation of the furan ring. nih.govpnas.org Algal biosynthetic pathways are thought to proceed through different intermediates, suggesting evolutionary divergence. nih.govosti.gov

Future research is needed to fully elucidate the enzymatic machinery responsible for the biosynthesis of the diverse array of FuFAs found in nature. This includes identifying and characterizing the specific methyltransferases, desaturases, and oxygenases involved in the formation of the furan ring and its subsequent modifications. Understanding these pathways is crucial for harnessing biotechnology to produce these valuable compounds.

Rational Design and Synthesis of Furan Fatty Acid Analogues with Enhanced Bioactivity

The chemical synthesis of furan fatty acids and their analogues opens up avenues for creating novel molecules with potentially enhanced or tailored biological activities. nih.gov By systematically modifying the structure of molecules like this compound, researchers can probe the structure-activity relationships that govern their biological effects.

Key areas for modification include:

Altering the length of the carboxylic acid side chain.

Varying the alkyl substituent on the furan ring.

Introducing different functional groups to the furan ring or the alkyl chains.

Synthesizing different ester derivatives.

These rationally designed analogues can then be screened for improved antioxidant capacity, enhanced anti-inflammatory properties, or novel biological activities not observed in their natural counterparts. This synthetic approach is a powerful tool for developing lead compounds for potential therapeutic applications.

In-depth Investigation of Molecular Targets and Signaling Networks Mediating Biological Effects

A critical area of future research is the identification and characterization of the specific molecular targets and signaling pathways that are modulated by furan fatty acid esters. While their role as radical scavengers is a key aspect of their function, it is likely that they also interact with specific proteins and influence cellular signaling networks. wikipedia.orgnih.gov

Potential research questions include:

Do furan fatty acids or their metabolites bind to specific receptors or enzymes?

How do they influence inflammatory signaling pathways, such as those mediated by NF-κB or MAP kinases?

Do they affect gene expression patterns related to oxidative stress, inflammation, or metabolism?

Unraveling these molecular mechanisms will provide a more complete picture of how furan fatty acid esters exert their biological effects and will be essential for their development as potential therapeutic agents.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices

The accurate and sensitive detection of furan fatty acid esters in complex biological samples, such as plasma, tissues, and food products, is crucial for understanding their distribution, metabolism, and biological roles. nih.govresearchgate.netresearchgate.net These compounds are often present at very low concentrations, making their analysis challenging. researchgate.net

Future research in this area will focus on the development and refinement of advanced analytical techniques, including:

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for the sensitive and specific quantification of different FuFA esters. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) , often requiring derivatization, remains a powerful tool for FuFA profiling. researchgate.netnih.gov

Multidimensional chromatography techniques to improve the separation and identification of isomeric FuFAs in complex mixtures. researchgate.net

The development of robust and high-throughput analytical methods will be instrumental in advancing our understanding of the physiological and pathological roles of these important lipids.

Potential Applications in Academic Research for Nutritional Interventions and Metabolic Research (Preclinical)

Recent preclinical studies have highlighted the potential of furan fatty acids in nutritional interventions and metabolic research. cirad.frnih.gov For example, supplementation with a specific furan fatty acid in a diet-induced obesity mouse model was shown to reduce fat mass, increase lean mass, and improve insulin (B600854) sensitivity. cirad.frnih.gov

These promising findings pave the way for further preclinical research to explore the therapeutic potential of furan fatty acid esters like this compound in the context of metabolic diseases. Future studies could investigate their effects on:

Liver steatosis nih.gov

Skeletal muscle metabolism cirad.fr

Cardiovascular health nih.govnih.gov

These preclinical investigations are a critical step in evaluating the potential for furan fatty acids to be used as nutritional supplements or as a basis for the development of new therapies for metabolic disorders.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of furan fatty acid esters, the integration of various "omics" technologies will be indispensable. mdpi.com This systems biology approach can provide a comprehensive view of the molecular changes induced by these compounds.

Key omics technologies and their potential applications include:

Lipidomics: To profile the complete lipid landscape and understand how furan fatty acids influence the metabolism of other lipids. mdpi.com

Transcriptomics: To analyze changes in gene expression patterns in response to furan fatty acid treatment, providing insights into the affected signaling pathways. mdpi.com

Proteomics: To identify proteins that are differentially expressed or post-translationally modified following exposure to furan fatty acids.

Metabolomics: To assess global changes in the metabolome and identify metabolic pathways that are modulated by these compounds.

By integrating data from these different omics platforms, researchers can construct detailed molecular networks that explain the mechanisms of action of furan fatty acid esters and identify novel biomarkers of their effects. mdpi.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.